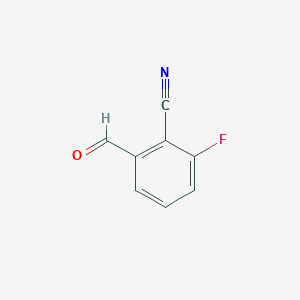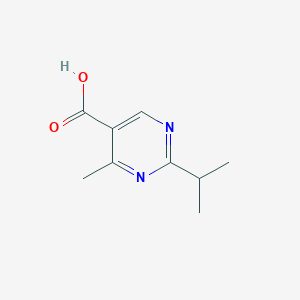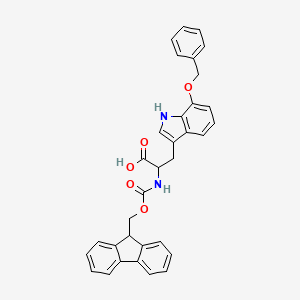![molecular formula C10H8O3S B1344184 Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate CAS No. 246177-37-7](/img/structure/B1344184.png)
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Vue d'ensemble
Description
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate (MHBTC) is a compound that has been studied extensively due to its potential applications in various fields of science. MHBTC is a synthetic molecule that has been used in a variety of experiments, such as drug delivery, nanotechnology, and biotechnology.
Applications De Recherche Scientifique
Intermediate in Synthesis of Condensed Sulfur Heterocycles
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a pivotal intermediate in the synthesis of condensed sulfur heterocycles. Its hydroxyl group can be converted into O-carbamate, facilitating the regiocontrolled introduction of substituents through directed metallation. This process is essential for synthesizing various hydroxybenzo[b]thiophenes with desired properties and reactivities, highlighting its significance in organic synthesis and medicinal chemistry (Wahidulla & Bhattacharjee, 2013), (Mereyala, Banda, & Sirajud Doulah, 2013), (Mukherjee & De, 2003), (Khapli, Dey, & Mal, 2003), (Paknikar & Srinivasan, 2013), (Basak, Ghosh, & Sarkar, 2003).
Mesomorphic Potential and Structure–Property Study
A study on the synthesis and mesomorphic properties of novel esters derived from 4-substituted thiophene-2-carboxylic acids demonstrated the potential of such derivatives in forming mesophases. This research deduced structure–property relationships, indicating that the mesogenic properties depend on the total number of rings in the molecular core and the nature of the substituent in the thiophene ring's 4-position. Such findings provide insights into the development of materials with desirable thermal and optical properties (Matharu, Karadakov, Cowling, Hegde, & Komitov, 2011).
Antimicrobial and Antioxidant Studies
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these derivatives exhibited excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential. Such studies highlight the compound's relevance in developing new therapeutic agents with antimicrobial and antioxidant capacities (Raghavendra et al., 2016).
Bromination Reaction Selectivity
Research on the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene underlined the compound's unique electronic structure, which leads to "abnormal" selectivity in bromination reactions. This "non-planar" conjugated model affects the electron delocalization and thus the reaction's selectivity, providing valuable insights into the synthesis of charge-transporting materials (Wu, Pang, Tan, & Meng, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a compound used as an organic synthesis intermediate It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activity .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to different effects . For instance, some thiophene derivatives are known to act as nonsteroidal anti-inflammatory drugs .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting they may interact with multiple pathways .
Pharmacokinetics
Its molecular weight of 20824 suggests it may have suitable properties for absorption and distribution
Result of Action
Given its use as an organic synthesis intermediate , it is likely used to produce compounds with various biological activities.
Action Environment
It is known to be stable at room temperature , suggesting it may be relatively stable under various environmental conditions.
Analyse Biochimique
Biochemical Properties
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating the activity of key signaling pathways such as the MAPK/ERK pathway . Furthermore, it can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes involved in cell growth and survival . In terms of cellular metabolism, this compound can alter the metabolic flux, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially affecting its biological activity . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate specific biological pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect without causing significant toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWQGMFTJYIMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625450 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246177-37-7 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)









![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)